![molecular formula C6H7NS B1361107 5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole CAS No. 5661-10-9](/img/structure/B1361107.png)

5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

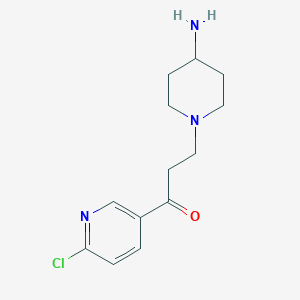

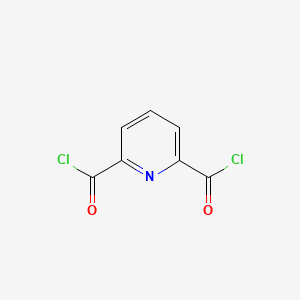

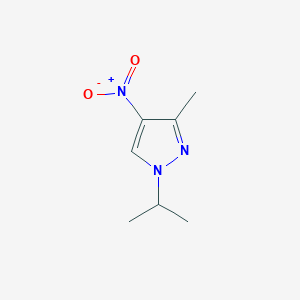

“5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole” is a chemical compound with the molecular formula C6H7NS . It has a molecular weight of 125.19 g/mol . The compound is also known by other synonyms such as “4H,5H,6H-cyclopenta[d][1,3]thiazole” and "SCHEMBL2374521" .

Molecular Structure Analysis

The InChI code for this compound is InChI=1S/C6H7NS/c1-2-5-6(3-1)8-4-7-5/h4H,1-3H2 . The Canonical SMILES representation is C1CC2=C(C1)SC=N2 . These codes provide a textual representation of the compound’s molecular structure.

Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 41.1 Ų . It has a complexity of 94.5 as computed by Cactvs 3.4.6.11 . The compound has a XLogP3-AA value of 1.7 , indicating its lipophilicity.

科学的研究の応用

Synthesis and Chemical Properties

- A series of new pyrrolo[d][1,2,3]thiadiazole carboxylates and 5,6-dihydro-4H-cyclopenta[d][1,2,3]thiadiazoles were synthesized via the Hurd–Mori reaction. This study explored the regioselectivity of cyclization and established trends to predict the formation of bicyclic 1,2,3-thiadiazoles (Turner et al., 2010).

- Investigations into the radical cyclizations of alkenyl-substituted 4,5-dihydro-1,3-thiazole-5-thiols showed the formation of dithiaspirobicycles, demonstrating the utility of 1,3-thiazole-5-thiols in complex chemical synthesis (Jenny et al., 1989).

Structural Analysis

- X-ray structures of various thiazolidine-2-thiones, including 3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[d]thiazole-2-thione, were presented, showing different conformations of the heteroatomic ring in compounds with five-, six-, or seven-membered condensed rings (Laknifli et al., 1995).

Synthesis and Reaction Studies

- The synthesis and reactions of N-(ω-halogenoalkyl)-substituted amides with Lawesson's reagent led to the formation of 4,5-dihydro-1,3-thiazoles and 5-6-dihydro-4H-thiazines, illustrating another aspect of the chemical versatility of these compounds (Kodama et al., 2005).

Application in Complex Compound Synthesis

- 1,3-Thiazole-5(4H)-thiones undergo various reactions, such as 1,3-dipolar cycloadditions and Diels-Alder reactions, to form a range of dithiaspiro heterocycles and fused polycyclic compounds, showcasing the compound's utility in creating complex molecular structures (Heimgartner, 1991).

Advanced Synthesis Techniques

- Microwave-assisted synthesis has been developed for efficient and general production of 2-substituted thiazolines and 5,6-dihydro-4H-1,3-thiazines. This method features very short reaction times and high yields, highlighting a modern approach to synthesizing these compounds (Orelli et al., 2020).

特性

IUPAC Name |

5,6-dihydro-4H-cyclopenta[d][1,3]thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NS/c1-2-5-6(3-1)8-4-7-5/h4H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCCKBDNIBZPFCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)SC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90342300 |

Source

|

| Record name | 5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole | |

CAS RN |

5661-10-9 |

Source

|

| Record name | 5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90342300 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1361035.png)